

Elironrasib's Covalent Engagement of the Active KRAS G12C State: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of **Elironrasib** (formerly RMC-6291), a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound state of the KRAS G12C oncoprotein. **Elironrasib**'s novel mechanism of action, which involves the formation of a tri-complex with the intracellular chaperone protein cyclophilin A (CypA), represents a significant advancement in targeting RAS-addicted cancers and overcoming resistance to inhibitors that target the inactive state.

A Differentiated Mechanism of Action: The Tri-Complex Inhibition of KRAS(ON)

Elironrasib operates through an innovative tri-complex inhibitor (TCI) modality.[1][2][3] Unlike first-generation KRAS G12C inhibitors that bind to the inactive, GDP-bound "OFF" state, **Elironrasib** targets the active, GTP-bound "ON" state, which is responsible for oncogenic signaling.[4][5][6]

The mechanism can be summarized in four key steps:

- Cellular Entry and Binary Complex Formation: **Elironrasib** enters the cell and binds to the abundant intracellular chaperone protein, cyclophilin A (CypA).[1]
- Ternary Complex Assembly: This **Elironrasib**-CypA binary complex then binds to the GTP-bound KRAS G12C protein. This interaction creates a new, composite binding pocket on the



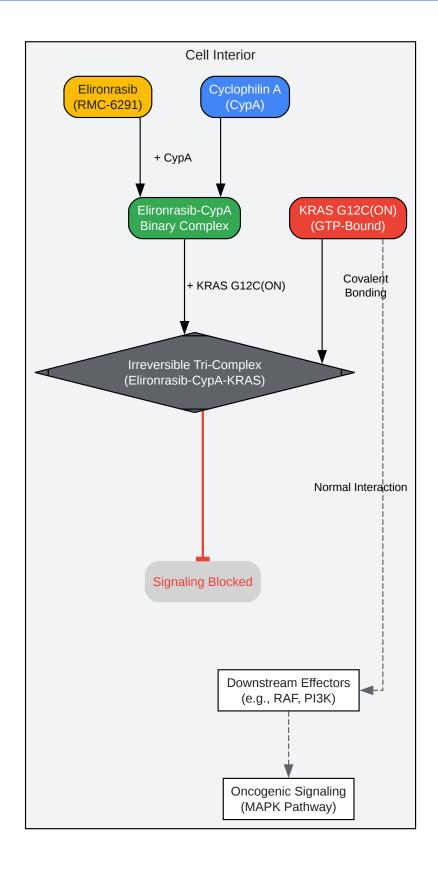




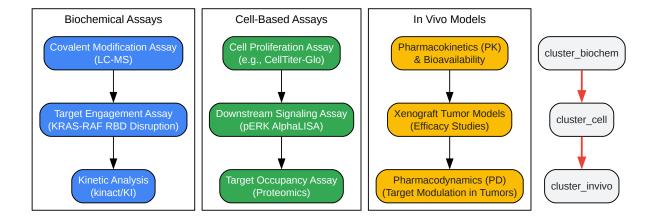
protein surface adjacent to the G12C mutation.[1]

- Covalent Modification: Within this tri-complex, **Elironrasib**'s reactive warhead is positioned to form a covalent and irreversible bond with the cysteine residue at position 12 of KRAS.[1] [7]
- Inhibition of Downstream Signaling: The formation of this stable, irreversible tri-complex sterically blocks the interaction of KRAS(ON) with its downstream effector proteins, such as RAF and PI3K, thereby inhibiting oncogenic signaling.[1][8][9]

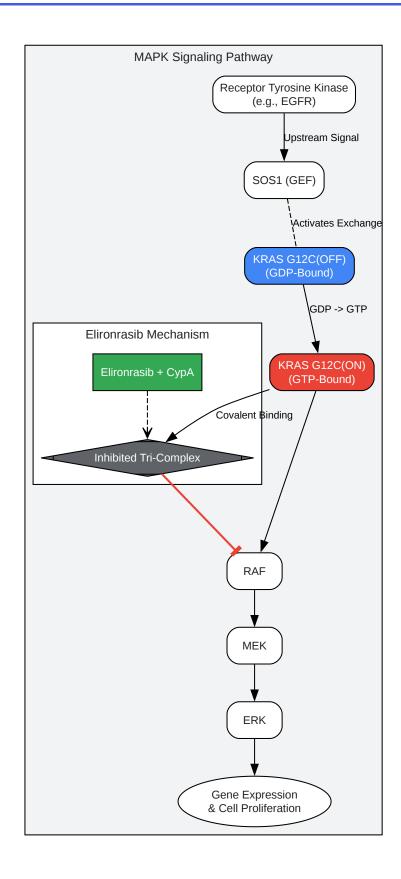












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